molecular formula C18H20N2O4S3 B7580257 4-tert-butyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzenesulfonamide

4-tert-butyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzenesulfonamide

Cat. No. B7580257
M. Wt: 424.6 g/mol
InChI Key: RJLDQUHDNUJFMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-tert-butyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzenesulfonamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzenesulfonamide involves the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that play a role in cancer cell invasion and metastasis. It also inhibits the NF-κB signaling pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-tert-butyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzenesulfonamide include the inhibition of cancer cell growth and angiogenesis, reduction of inflammation, and neuroprotective effects. This compound has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using 4-tert-butyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzenesulfonamide in lab experiments is its specificity for certain enzymes and signaling pathways. This allows for targeted inhibition and reduces the risk of off-target effects. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its optimal dosage and administration.

Future Directions

There are several future directions for research on 4-tert-butyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzenesulfonamide. One area of interest is the development of new derivatives with improved potency and specificity. Another direction is the investigation of the potential use of this compound in combination with other drugs or therapies to enhance its efficacy. Additionally, further studies are needed to determine the optimal dosage and administration of this compound in clinical settings.

Synthesis Methods

The synthesis of 4-tert-butyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzenesulfonamide involves the reaction of 2-aminobenzenesulfonamide with 6-chloro-1,3-benzothiazole-2-sulfonyl chloride in the presence of a base. The resulting product is then reacted with tert-butylamine and methylsulfonyl chloride to yield the final product.

Scientific Research Applications

4-tert-butyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzenesulfonamide has been studied for its potential applications in various fields such as cancer research, inflammation, and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation can also be reduced by this compound, as it inhibits the production of pro-inflammatory cytokines. In neurodegenerative diseases, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.

properties

IUPAC Name

4-tert-butyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S3/c1-18(2,3)12-5-7-13(8-6-12)27(23,24)20-17-19-15-10-9-14(26(4,21)22)11-16(15)25-17/h5-11H,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJLDQUHDNUJFMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-tert-butyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzenesulfonamide

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